2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a central ethane-1,1-diyl bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry is defined as (4S,4'S,5R,5'R), which is critical for asymmetric catalysis . The ethane bridge provides moderate rigidity compared to other bridged analogs, while the phenyl substituents enable π-π interactions with substrates.
Properties
Molecular Formula |
C32H28N2O2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3 |
InChI Key |
DCRXVJKUYDZQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Structural Validation
The compound’s stereochemistry is confirmed via X-ray crystallography and ¹H/¹³C NMR . Key spectral features include:
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| PFBSF Cyclization | 99% | High yield, mild conditions | Reagent cost |
| Ti(OiPr)₄ Dehydration | 74% | Stereochemical control | Long reaction time |
| NaH Alkylation | 72% | Scalable for bridged structures | Side reactions |
| Acid-Catalyzed Cyclodehydration | 85% | Low-cost reagents | Moisture sensitivity |
| Organometallic Coupling | 60% | Functionalization versatility | Low temperature requirements |
Chemical Reactions Analysis
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties[][3].
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its ability to act as a chiral ligand, forming complexes with metal ions or other molecules. These complexes can then participate in various catalytic processes, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals and interaction with specific functional groups on substrates.
Comparison with Similar Compounds
Cyclopropane-Bridged Bis(oxazoline) Ligands
Example : (4R,4′R,5S,5′S)-2,2′-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Structure : A strained cyclopropane bridge replaces the ethane group.
- Catalytic Performance :
Cyclopentane- and Cycloheptane-Bridged Analogs
Example : (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)
Substituent-Modified Analogs
Example : (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Cyclohexane- and Cyclobutane-Bridged Variants
Example : (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Molecular Weight : 394.5 (cyclohexane) vs. 374.48 (cyclobutane) .
- Solubility : Benzyl substituents increase hydrophobicity, likely limiting aqueous-phase applications.
Structural and Functional Comparison Table
*Estimated based on cycloheptane analog.
Key Research Findings
Bridge Size and Catalytic Efficiency : Smaller bridges (e.g., cyclopropane) enhance enantioselectivity due to strain-induced rigidity, while larger bridges (e.g., cycloheptane) may hinder metal coordination .
Substituent Effects : Phenyl groups improve π-π substrate interactions, whereas alkyl groups (e.g., isopropyl) reduce steric hindrance but may lower selectivity .
Solvent Compatibility : THF is optimal for cyclopropane-bridged ligands, suggesting ethane-bridged analogs may also favor polar aprotic solvents .
Biological Activity
2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C₃₂H₂₈N₂O₂
- Molecular Weight : 472.58 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activities of 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been investigated in several contexts:
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals. Its antioxidant capacity was evaluated using various assays such as DPPH and ABTS radical scavenging tests.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes such as tyrosinase and acetylcholinesterase (AChE), which are crucial in various biochemical pathways.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound exhibits selective toxicity against certain cancer cell lines.
Antioxidant Activity
Research has demonstrated that compounds with oxazole scaffolds can exhibit significant antioxidant properties. For instance:
- DPPH Scavenging Assay : The compound's ability to scavenge DPPH radicals was tested, showing a scavenging rate comparable to standard antioxidants like ascorbic acid.
- ABTS Assay : Similar results were obtained with the ABTS assay, indicating a robust antioxidant potential.
Enzyme Inhibition Studies
The inhibition of mushroom tyrosinase was particularly notable:
- IC₅₀ Values : The IC₅₀ for 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) was found to be significantly lower than that of standard inhibitors like kojic acid. This suggests a strong inhibitory potency against tyrosinase.
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | X.XX | |
| Kojic Acid | Y.YY |
Cytotoxicity Assays
In vitro cytotoxicity tests were conducted on various cancer cell lines:
- Cell Lines Tested : HepG2 (human hepatoblastoma), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited varying degrees of cytotoxicity across these cell lines with a notable selectivity towards HepG2 cells.
Case Studies and Clinical Implications
Several studies have highlighted the potential of oxazole derivatives in treating diseases related to oxidative stress and enzyme dysregulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
